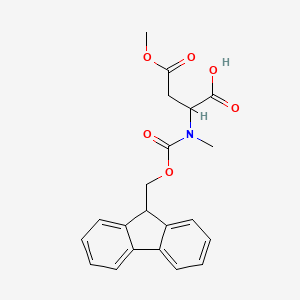
3-Bromo-2,4-difluorobenzodifluoride
Übersicht
Beschreibung
3-Bromo-2,4-difluorobenzodifluoride is a chemical compound with the molecular formula C7H3BrF4 . It has a molecular weight of 242.996 . This compound is used in various scientific research and has the potential to unlock endless possibilities for innovative studies and discoveries.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and difluoride groups . The exact spatial arrangement of these substituents could be further investigated through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Regioflexible Substitution : The regioflexible substitution of difluorobenzene derivatives, including methods that could potentially be applied to synthesize compounds like 3-Bromo-2,4-difluorobenzodifluoride, demonstrates the superiority of modern organometallic methods in selectively converting difluorobenzenes to variously substituted benzoic acids. This flexibility in substitution patterns highlights the compound's utility in synthesizing complex molecules (Schlosser & Heiss, 2003).
Catalytic and Synthetic Applications
- Catalyst-Free Reactions : Studies on catalyst-free P-C coupling reactions in water under microwave irradiation indicate the potential of halobenzoic acids, closely related to this compound, to undergo efficient coupling with phosphine oxides. This showcases the compound's applicability in green chemistry and catalyst-free synthetic protocols (Jablonkai & Keglevich, 2015).
Photophysical Properties
- Singlet Oxygen Generation : Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates the importance of substituents in affecting the photophysical and photochemical properties of the compound. Such studies can inform the design of photosensitizers for photodynamic therapy, indicating the broader applicability of halogen-substituted compounds in medical and material sciences (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Mechanistic Insights
- Ortho-Metalation and Deprotonation : The ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids highlights the reactivity and interaction of bromo-substituted compounds with metal amides. Such reactions are critical for understanding the mechanistic pathways and designing new synthetic strategies involving bromo-difluorobenzodifluoride derivatives (Gohier & Mortier, 2003).
Luminescence and Binding Studies
- Luminescent Properties of Lanthanide Complexes : The study of halogenobenzoate ligands, including bromobenzoates, on the luminescent properties of lanthanide complexes provides insights into how the electronic effects of bromo-substituents influence the photophysical behavior of these complexes. This is crucial for the development of new luminescent materials for sensing and imaging applications (Monteiro et al., 2015).
Safety and Hazards
3-Bromo-2,4-difluorobenzodifluoride is classified as a hazardous substance. It is toxic if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact or ingestion, immediate medical assistance should be sought .
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
It is likely that it interacts with its targets through a process known as suzuki–miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It is known that similar compounds can participate in various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Eigenschaften
IUPAC Name |
3-bromo-1-(difluoromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCUEIOQCHMPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



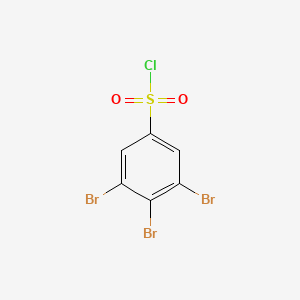
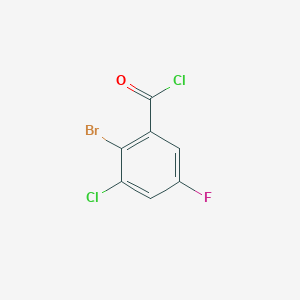
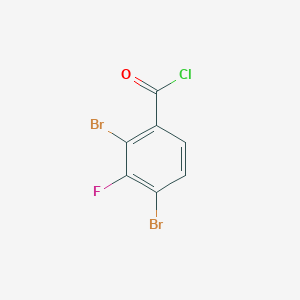
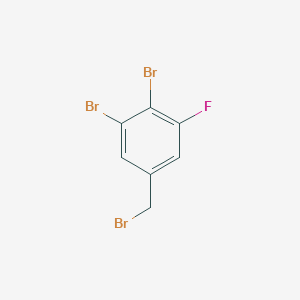


![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)
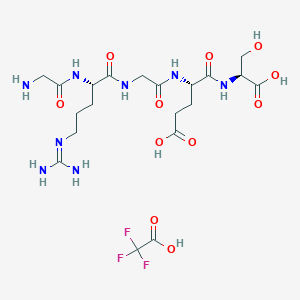
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449972.png)
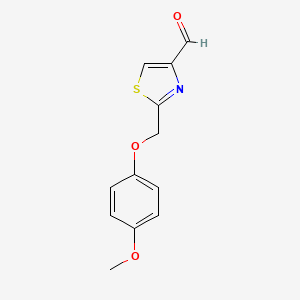


![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)
